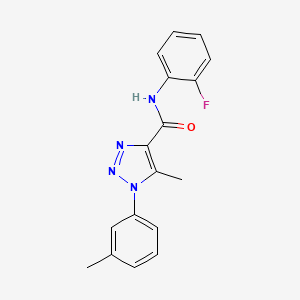

N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-6-5-7-13(10-11)22-12(2)16(20-21-22)17(23)19-15-9-4-3-8-14(15)18/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBSSZMFBZEENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, often catalyzed by copper (Cu(I)) salts.

Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, typically using a fluorinated reagent under basic conditions.

Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of a fluorophenyl group and a methylphenyl group enhances its chemical properties. The carboxamide functional group is crucial for its biological activity, making it an attractive candidate for drug development.

Anticancer Activity

Research indicates that compounds in the triazole class can exhibit significant anticancer properties. N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown potential in modulating enzyme activity related to cancer progression.

- Mechanism of Action : The compound may interact with specific enzymes and receptors involved in cancer signaling pathways. It is believed to inhibit certain kinases or other enzymes critical for tumor growth and survival, thereby reducing cancer cell proliferation.

Anti-inflammatory Properties

The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is another area of research interest. These enzymes are pivotal in the inflammatory process, and their inhibition can lead to reduced inflammation and pain.

The biological activity of N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been explored through various studies:

| Study | Cell Lines | Percent Growth Inhibition |

|---|---|---|

| Study 1 | SNB-19 | 86.61% |

| Study 2 | OVCAR-8 | 85.26% |

| Study 3 | NCI-H40 | 75.99% |

| Study 4 | HOP-92 | 67.55% |

These findings suggest that the compound exhibits strong anticancer activity across multiple cell lines, making it a promising candidate for further development.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Inhibition of Enzyme Activity : A study demonstrated that N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide effectively inhibited specific enzymes related to cancer metabolism.

- Synergistic Effects with Other Drugs : Research has shown that this compound can enhance the efficacy of existing anticancer therapies when used in combination, suggesting potential for combination therapy strategies.

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Position 5 (R5) : Methyl substituents (target compound) confer moderate lipophilicity, whereas trifluoromethyl () or cyclopropyl () groups enhance metabolic stability or electron-withdrawing effects.

- Carboxamide Substituent: The 2-fluorophenyl group in the target compound balances lipophilicity and polarity, contrasting with bulkier substituents like quinolin-2-yl () or thiazolyl (), which may improve target affinity but reduce solubility.

Anticancer Activity

- Comparison with c-Met Inhibitors : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-triazole-4-carboxylic acid derivatives exhibit selective c-Met inhibition (IC50 < 1 µM) and apoptosis induction in lung (NCI-H522) and breast (MCF-7) cancer cells .

- Thiazolyl Analogs: Compounds with thiazole-carboxamide moieties (e.g., 5-methyl-1-(4-phenylthiazol-2-yl)-triazole-4-carboxylic acid) show melanoma (LOX IMVI) inhibition (GP = 44–62%) .

Metabolic and Solubility Properties

- The 2-fluorophenyl carboxamide in the target compound likely enhances metabolic stability compared to ethoxyphenyl () or hydroxyphenyl () derivatives, which may undergo faster oxidative metabolism.

- Methyl groups at R1 and R5 contribute to moderate LogP values (~3.5–4.0), favoring membrane permeability over highly lipophilic analogs with isopropyl () or trifluoromethyl groups ().

Biologische Aktivität

N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest for research into its potential therapeutic applications.

Chemical Structure

The molecular formula for N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is . Its structure features a triazole ring, which is known for its role in enhancing biological activity through interactions with enzymes and receptors.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Enterococcus faecalis . While specific data on N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is limited, the structural similarities suggest potential antimicrobial efficacy.

Anticancer Properties

Triazoles have been reported to display anticancer activities by inhibiting cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have shown promising results against leukemia and solid tumors . The mechanism often involves the inhibition of NF-κB signaling pathways, leading to reduced tumor growth. Although direct studies on this specific compound are scarce, its analogs suggest a potential for anticancer activity.

Case Study 1: Antiproliferative Activity

In a study examining a range of triazole derivatives, compounds similar to N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant antiproliferative effects on leukemia cell lines. The most effective compounds demonstrated IC50 values in the nanomolar range, indicating strong growth inhibition comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Inhibition of NF-κB Pathway

Research has highlighted that triazole derivatives can inhibit the NF-κB pathway by preventing the phosphorylation of p65 protein. This inhibition is crucial in cancer therapy as it blocks the transcription of genes that promote cell survival and proliferation . While specific data on N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are not available, its potential as an NF-κB inhibitor aligns with findings from related compounds.

Data Table: Biological Activity Comparison

Q & A

Q. What synthetic routes are established for this compound?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of substituted anilines and isocyanides to form carboximidoyl chloride intermediates.

- Step 2 : Cyclization with sodium azide under Huisgen 1,3-dipolar conditions to form the triazole core.

- Purification : High-performance liquid chromatography (HPLC) is used to isolate the final product.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity .

Q. How is the compound structurally characterized?

Key techniques include:

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm).

- X-ray Crystallography : Resolves bond lengths (e.g., triazole ring C–N bonds: 1.31–1.35 Å) and dihedral angles between substituents.

- High-Resolution MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.34) .

Q. What biological activities are reported for this triazole derivative?

- Anticancer Activity : IC₅₀ values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cell lines.

- Antimicrobial Activity : Inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 50 μg/mL.

- Mechanism : Preliminary studies suggest kinase inhibition (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How do structural modifications influence biological efficacy?

- QSAR Studies : Electron-withdrawing groups (e.g., -F) enhance target binding by increasing electrophilicity.

- Substituent Effects : 2-Fluorophenyl groups improve metabolic stability, while 3-methylphenyl enhances lipophilicity (logP = 3.2).

- Example : Replacing fluorine with chlorine reduces anticancer potency by 40% .

Q. What computational methods optimize derivative design?

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates.

- Molecular Docking : Identifies binding poses with biological targets (e.g., ATP-binding pockets in kinases).

- Machine Learning : Prioritizes synthetic routes using experimental data from analogous triazoles .

Q. How can contradictions in activity data be resolved?

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. SRB).

- Replication : Validate results under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂).

- Orthogonal Assays : Confirm mechanisms via Western blot (protein expression) or enzymatic assays .

Methodological Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low aqueous solubility | Derivatization with PEG chains or co-solvents (DMSO:water 1:9) | |

| Reaction yield variability | Optimize catalyst (e.g., CuI vs. RuAAC) and temperature (60–80°C) | |

| Target selectivity issues | Fragment-based drug design to refine binding specificity |

Key Molecular Data

Future Research Directions

- In Vivo Studies : Evaluate pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models.

- Polypharmacology : Screen against off-target receptors (e.g., GPCRs, ion channels).

- Green Synthesis : Develop solvent-free methods using microwave irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.